molecular formula C19H16FN3O3S B5067927 (5Z)-1-(4-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-1-(4-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5067927
M. Wt: 385.4 g/mol
InChI Key: YVAMCGRBDZHXFL-PTNGSMBKSA-N
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Description

(5Z)-1-(4-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the pyrrolidinylfuran moiety: This could be done via a condensation reaction, where the furan and pyrrolidine groups are linked to the diazinane core.

    Final modifications: Adjustments to the sulfanylidene group and other functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halides (e.g., NaCl, KBr) or organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-(4-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.

Medicine

In medicine, this compound might be investigated for therapeutic applications. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: It could influence cellular signaling pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-(4-chlorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure with a chlorine atom instead of fluorine.

    (5Z)-1-(4-bromophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of (5Z)-1-(4-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(5Z)-1-(4-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-12-3-5-13(6-4-12)23-18(25)15(17(24)21-19(23)27)11-14-7-8-16(26-14)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,21,24,27)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAMCGRBDZHXFL-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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